molecular formula C7H8ClN3S B1597112 2-(4-Chlorophenyl)-1-hydrazinecarbothioamide CAS No. 7382-41-4

2-(4-Chlorophenyl)-1-hydrazinecarbothioamide

Cat. No.: B1597112
CAS No.: 7382-41-4
M. Wt: 201.68 g/mol
InChI Key: XJVVZHDEYSKSHF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-hydrazinecarbothioamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. It belongs to the class of hydrazinecarbothioamides (thiosemicarbazides), which are well-established functional groups known for forming biologically active heterocyclic rings and are frequently investigated for their diverse pharmacological properties . A primary research application for this class of compounds is as inhibitors of the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme that catalyzes melanin production, and its overactivity is linked to hyperpigmentation disorders and melanoma development . Structurally related N-aryl-2-phenyl-hydrazinecarbothioamides have demonstrated potent tyrosinase inhibitory activity, providing a strong basis for investigating this compound in this field . Furthermore, thiosemicarbazide derivatives containing a 1,2,4-triazole moiety have shown promising and significant antimicrobial activity against a panel of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa , with some derivatives exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range . This makes this compound a valuable precursor or scaffold for synthesizing novel compounds to combat antibiotic-resistant bacteria, a critical global health challenge . Researchers can utilize this compound to explore its mechanism of action, develop structure-activity relationships (SAR), and design new analogs with enhanced efficacy and selectivity. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(4-chloroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVVZHDEYSKSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377081
Record name 2-(4-Chlorophenyl)hydrazine-1-carbothioamide
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Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7382-41-4
Record name 2-(4-Chlorophenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
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Record name NSC 379291
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Record name 7382-41-4
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Record name 2-(4-Chlorophenyl)hydrazine-1-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Chlorophenyl)-1-hydrazinecarbothioamide, a derivative of hydrazinecarbothioamide, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group, which significantly influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C7H8ClN3S
  • Molecular Weight : 189.68 g/mol
  • IUPAC Name : this compound

The compound's structure includes a hydrazine group connected to a thioamide moiety, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. It also inhibits cell proliferation by interfering with the cell cycle.
  • Case Study : In vitro studies demonstrated that this compound had an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating significant growth inhibition .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

  • Activity Spectrum : It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects.
  • Research Findings : A study reported that this compound showed an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The presence of the 4-chlorophenyl group is crucial for enhancing the biological activity of the compound. Modifications to this group can lead to variations in potency and selectivity against different biological targets.

ModificationBiological ActivityIC50 Value
UnsubstitutedLow activityN/A
4-ChloroHigh activity~20 µM
3-BromoModerate activity~30 µM

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent.

  • Absorption : The compound shows good solubility in organic solvents, which may facilitate absorption.
  • Metabolism : Preliminary studies suggest it undergoes hepatic metabolism, leading to various metabolites that may also exhibit biological activity.
  • Toxicity Profile : Toxicological assessments are ongoing, but initial findings indicate low toxicity at therapeutic doses .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-Chlorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of p-chlorophenyl isothiocyanate with hydrazine derivatives under controlled conditions. The compound can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides structural information based on the magnetic properties of atomic nuclei.
  • Infrared (IR) Spectroscopy : Identifies functional groups by measuring molecular vibrations.
  • Mass Spectrometry : Determines molecular weight and structural information based on ionization patterns.
  • X-ray Crystallography : Offers detailed information about the molecular structure in solid form.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens:

  • Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against strains such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study reported Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 0.78 µg/mL against Candida albicans, outperforming standard treatments like itraconazole .
MicroorganismMIC (µg/mL)Reference
Bacillus subtilis0.09
MRSA (various strains)0.78
Candida albicans0.04

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • In vitro studies have indicated that derivatives of hydrazinecarbothioamide can inhibit the growth of various cancer cell lines, including lung and colon adenocarcinoma cells. One study reported significant growth inhibition at concentrations as low as 3.16 µg/mL .
Cancer Cell LineGrowth Inhibition (%)Reference
NCI-H460 (lung cancer)67%
RKOp27 (colon adenocarcinoma)72%

Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays:

  • A study utilizing the DPPH radical scavenging method indicated that hydrazinecarbothioamides exhibited strong antioxidant activity, with inhibition rates exceeding those of common antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
CompoundInhibition Rate (%)Reference
Hydrazinecarbothioamide97.18
Ascorbic Acid91.26
BHT23.05

Preparation Methods

Reaction of Pyridine-4-carbohydrazide with 4-Chlorophenyl Isothiocyanate in Ethanol

This method synthesizes N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, a closely related hydrazinecarbothioamide derivative, via:

  • Dissolving pyridine-4-carbohydrazide (isoniazid) in absolute ethanol (99.8%).
  • Adding an equimolar amount of 4-chlorophenyl isothiocyanate.
  • Refluxing the mixture for 2 hours.
  • Cooling, pouring into cold water, filtering, washing with water and petroleum ether.
  • Drying and recrystallizing from ethanol to obtain the pure compound.

This method yields a crystalline product characterized by spectral data and confirmed by X-ray crystallography, indicating high purity and structural integrity.

Hydrazinolysis of Isothiocyanate Derivatives in Ether or Alcoholic Media

According to a patent (WO2016111658A1), the preparation involves:

  • Dissolving 4-substituted phenyl isothiocyanate derivative in diethyl ether.
  • Adding hydrazine monohydrate dissolved in diethyl ether dropwise at room temperature.
  • Formation of solid thiosemicarbazide derivatives precipitating during the reaction.
  • Isolating the solid by filtration, washing with water and diethyl ether.
  • Crystallizing the product from an appropriate solvent.

This method benefits from mild conditions (room temperature), simple workup, and good yields of the hydrazinecarbothioamide derivatives.

Hydrazinolysis in Propan-2-ol with Heating

Another approach involves:

  • Reacting the starting isothiocyanate compound with a fivefold excess of hydrazine hydrate.
  • Conducting the reaction in propan-2-ol solvent.
  • Heating the mixture for approximately 2 hours.
  • Subsequent isolation and purification steps.

This method is noted for efficient conversion and has been applied successfully in the synthesis of related hydrazinecarbothioamide compounds.

Comparative Data on Preparation Conditions and Yields

Method Starting Materials Solvent Temperature Reaction Time Yield (%) Purification Notes
Pyridine-4-carbohydrazide + 4-chlorophenyl isothiocyanate Pyridine-4-carbohydrazide, 4-chlorophenyl isothiocyanate Absolute ethanol Reflux (~78°C) 2 hours Not explicitly reported Recrystallization from ethanol Confirmed by X-ray crystallography
4-substituted phenyl isothiocyanate + hydrazine monohydrate 4-chlorophenyl isothiocyanate, hydrazine monohydrate Diethyl ether Room temperature (~25°C) Not specified Good yield (typical for thiosemicarbazides) Crystallization from solvent Mild conditions, simple isolation
Hydrazinolysis with excess hydrazine hydrate 4-chlorophenyl isothiocyanate, hydrazine hydrate (5 eq) Propan-2-ol Heating (time unspecified) Not specified Efficient conversion Crystallization Heating enhances reaction rate

Reaction Mechanism Insights

The key step in the preparation is the nucleophilic attack of the hydrazine's amino group on the electrophilic carbon of the isothiocyanate group (-N=C=S), leading to the formation of the hydrazinecarbothioamide structure. The reaction proceeds smoothly under mild conditions due to the high electrophilicity of the isothiocyanate carbon.

Purification and Characterization

  • Purification: Commonly involves filtration of precipitated solids, washing with water and organic solvents (e.g., diethyl ether, petroleum ether), followed by recrystallization from ethanol or methanol to enhance purity.
  • Characterization: Confirmed by melting point determination, elemental analysis, IR spectroscopy (notable C=S stretching around 1249–1255 cm^-1), ^1H-NMR (NH protons typically appear as singlets around 9.7–10.8 ppm), and sometimes X-ray crystallography for definitive structural confirmation.

Representative Spectral and Analytical Data

Parameter Typical Observation for this compound
Melting Point Approximately 182–184 °C (varies with derivative)
IR Peaks C=S stretch near 1250 cm^-1; NH stretch near 3260 cm^-1
^1H-NMR NH protons as singlets in δ 9.7–10.8 ppm range
Elemental Analysis Consistent with molecular formula C14H12ClN3S (values within ±0.4%)
Solubility Soluble in methanol, acetone, DMSO; insoluble in water

Summary and Recommendations

  • The most straightforward and widely used method to prepare this compound is the reaction of 4-chlorophenyl isothiocyanate with hydrazine or hydrazine hydrate in an alcoholic or ether solvent.
  • Reaction conditions are mild, typically at room temperature or under reflux, with reaction times ranging from 2 hours to overnight depending on solvent and temperature.
  • Purification by recrystallization yields high-purity products suitable for further synthetic applications or biological evaluation.
  • Structural confirmation by IR, NMR, elemental analysis, and X-ray crystallography ensures the reliability of the synthetic method.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-1-hydrazinecarbothioamide, and how can its purity be confirmed?

Methodological Answer: The synthesis typically involves condensation of 4-chlorophenylhydrazine with thiourea derivatives under reflux in ethanol or methanol. Key steps include controlling reaction temperature (70–80°C) and reaction time (4–6 hours). Purity is confirmed via FT-IR spectroscopy to identify functional groups (e.g., C=S stretch at ~1177–1182 cm⁻¹, NH stretches at 3237–3265 cm⁻¹) and X-ray crystallography to resolve molecular geometry (e.g., bond lengths and angles of the hydrazinecarbothioamide backbone) .

Q. What factors influence the solubility of this compound in various solvents?

Methodological Answer: Solubility depends on solvent polarity, temperature, and co-solvent systems. For example:

Solvent System Temperature Range (K) Solubility Trend
PEG 400 + Water298.15–338.15Increases with temperature and PEG concentration
Propylene Glycol + Water298.15–338.15Non-linear correlation with co-solvent ratio
Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen-bond acceptor capacity.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • FT-IR : Confirm C=S (1177–1182 cm⁻¹), C=O (1686–1690 cm⁻¹), and aromatic C=C (1453–1546 cm⁻¹) stretches .
  • NMR : ¹H NMR reveals aromatic proton signals (δ 7.2–7.8 ppm) and NH hydrazine protons (δ 9.5–10.5 ppm).
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights .

Advanced Research Questions

Q. How can isomerization during synthesis be controlled to ensure stereochemical purity?

Methodological Answer: Isomerization of intermediates (e.g., cis/trans isomers) is managed via:

  • Selective Crystallization : Using solvents like ethanol or acetone to isolate the desired isomer .
  • Lewis Acid Catalysis : AlCl₃ or HCl promotes cis→trans isomerization of hydrazinecarbothioamide derivatives .
  • Chromatographic Separation : HPLC with chiral columns resolves enantiomers for high-purity yields .

Q. How do structural modifications impact biological activity in derivatives of this compound?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Substituent Position : Para-substituted chlorophenyl groups show higher enzyme inhibition (e.g., against Mycobacterium tuberculosis) than ortho/meta positions .
  • Hydrazinecarbothioamide Backbone : Modulating NH groups improves hydrogen-bonding interactions with biological targets (e.g., DNA gyrase) .

Q. What crystallographic parameters are critical for resolving the compound’s molecular geometry?

Methodological Answer: X-ray diffraction data analysis focuses on:

  • Bond Lengths : C-S (1.68–1.72 Å), N-N (1.38–1.42 Å), and C-Cl (1.74 Å) .
  • Dihedral Angles : Between the chlorophenyl ring and hydrazinecarbothioamide plane (5–15° deviations indicate planarity) .
  • Hydrogen Bonding : Intermolecular N-H···S and N-H···O interactions stabilize crystal packing .

Q. How can thermodynamic properties guide formulation design?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>250°C), ensuring stability during processing .
  • DSC : Melting points (e.g., 262°C) correlate with crystalline purity .
  • Hansen Solubility Parameters : Predict compatibility with excipients (e.g., δD = 18.5 MPa¹/², δH = 8.2 MPa¹/²) .

Q. What computational strategies predict target interactions for drug development?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., enoyl-ACP reductase) with ∆G values < -8 kcal/mol indicating strong affinity .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-1-hydrazinecarbothioamide
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2-(4-Chlorophenyl)-1-hydrazinecarbothioamide

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